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Cat. No.: B1156027 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the downstream effects and comparative performance of the MDM2 inhibitor (+)-AS 115
(Alrizomadlin/APG-115).

(+)-AS 115, also known as Alrizomadlin or APG-115, is a potent, orally active small-molecule

inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between

MDM2 and the tumor suppressor protein p53, APG-115 reactivates the p53 signaling pathway,

leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This guide

provides a detailed comparison of APG-115 with other MDM2 inhibitors, supported by

preclinical and clinical data, to inform ongoing and future research in oncology.

Mechanism of Action: Restoring p53 Function
The core mechanism of APG-115 involves the inhibition of the MDM2-p53 protein-protein

interaction.[1] In many cancers, MDM2 is overexpressed and acts as a primary negative

regulator of p53 by targeting it for proteasomal degradation. APG-115 binds to MDM2,

preventing it from interacting with p53. This stabilizes p53, allowing it to accumulate in the

nucleus and transcriptionally activate its downstream target genes, which are crucial for tumor

suppression.[2]
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Figure 1: Mechanism of Action of APG-115.

Downstream Effects of APG-115 Activation
The reactivation of p53 by APG-115 triggers a cascade of downstream events that collectively

inhibit tumor growth. These effects have been observed in various preclinical and clinical

settings.
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APG-115 has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases in

cancer cells with wild-type p53.[1] This is primarily mediated by the p53 target gene p21, a

cyclin-dependent kinase inhibitor.[3] Upregulation of p21 halts the progression of the cell cycle,

preventing cancer cell proliferation.

Induction of Apoptosis
A key downstream effect of APG-115 is the induction of apoptosis, or programmed cell death.

This is achieved through the upregulation of pro-apoptotic proteins such as PUMA (p53

upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[1] In preclinical

models of chronic lymphocytic leukemia (CLL), APG-115 treatment led to the activation of

caspase-3 and cleavage of PARP, both hallmarks of apoptosis.[4]

Comparative Performance of MDM2 Inhibitors
While several MDM2 inhibitors have been developed, direct head-to-head comparative data is

often limited. The following tables summarize available preclinical data for APG-115 in

comparison to other well-known MDM2 inhibitors, Nutlin-3a and RG7388.

Compound Target(s)
Binding

Affinity (Ki)
Cell Line GI50 / IC50 Reference

APG-115

(Alrizomadlin)
MDM2 <1 nM

AGS

(Gastric)

18.9 ± 15.6

nM
[1]

MKN45

(Gastric)

103.5 ± 18.3

nM
[1]

Nutlin-3a MDM2 -
Ovarian (wild-

type TP53)

1.76 ± 0.51

µM
[5][6]

RG7388

(Idasanutlin)
MDM2 -

Ovarian (wild-

type TP53)

253.3 ± 73.1

nM
[5][6]

Table 1: Comparative Preclinical Efficacy of MDM2 Inhibitors.

Clinical Efficacy of APG-115
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APG-115 has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anticancer agents, demonstrating promising antitumor activity in various

solid tumors and hematologic malignancies.
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Tumor Type
Treatment

Regimen

Objective

Response

Rate (ORR)

Disease

Control Rate

(DCR)

Clinical Trial Reference

Unresectable

or Metastatic

Melanoma

(IO-resistant)

APG-115 +

Pembrolizum

ab

24.1% 55.2%
NCT0361186

8
[7]

Advanced

Solid Tumors

(MDM2-

amplified,

TP53 wild-

type)

APG-115

Monotherapy
25% 100% Phase I [8]

Advanced

Adenoid

Cystic

Carcinoma

(ACC)

APG-115

Monotherapy
16.7% 100% Phase II [9]

Malignant

Peripheral

Nerve Sheath

Tumor

(MPNST),

Biliary Tract

Cancer

(BTC),

Liposarcoma

(LPS)

APG-115 +

Toripalimab
-

Promising

Activity
Phase II [9][10]

p53 Wild-

Type Salivary

Gland Cancer

APG-115

Monotherapy
13%

81% (Stable

Disease)
Phase I/II [2]

Table 2: Summary of Clinical Trial Data for APG-115 (Alrizomadlin).
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are outlines of key experimental protocols used to assess the downstream effects of

APG-115.

Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.

Cell Lysis: Treat cancer cells with APG-115 or a vehicle control for a specified time. Lyse the

cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against p53,

MDM2, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin).

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein

bands using an ECL substrate and an imaging system.[11][12]

Cell Treatment with APG-115 Cell Lysis Protein Quantification SDS-PAGE Protein Transfer Immunoblotting Detection Analysis of Protein Levels

Click to download full resolution via product page

Figure 2: Western Blot Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.

Cell Preparation: Treat cells with APG-115. Harvest and wash the cells with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g.,

Propidium Iodide or DAPI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the DNA dye is proportional to the DNA content, allowing for the differentiation of cells in

G0/G1, S, and G2/M phases.[13][14]

Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis, the externalization of

phosphatidylserine (PS).

Cell Treatment: Induce apoptosis by treating cells with APG-115.

Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer

and add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide

(PI).

Incubation: Incubate the cells in the dark at room temperature.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-

negative cells are considered to be in early apoptosis.[15][16][17]

Murine Xenograft Model for In Vivo Efficacy
This protocol assesses the antitumor activity of APG-115 in a living organism.

Cell Implantation: Subcutaneously inject human cancer cells into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Allow the tumors to reach a palpable size.

Treatment: Randomize the mice into treatment and control groups. Administer APG-115

orally according to the specified dose and schedule.
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Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the

mice as an indicator of toxicity.

Analysis: At the end of the study, excise the tumors for further analysis, such as Western

blotting or immunohistochemistry.[18][19]
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Figure 3: Murine Xenograft Model Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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